3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiadiazole ring, an azetidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiadiazole ring, while substitution reactions could introduce new functional groups onto the azetidine or pyrazine rings .
Scientific Research Applications
3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiadiazole, azetidine, or pyrazine rings. Examples are:
Uniqueness
What sets 3-(methoxymethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(methoxymethyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-17(12-15-10(8-19-2)16-20-12)9-6-18(7-9)11-5-13-3-4-14-11/h3-5,9H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNGBINNJZRIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NS3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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